molecular formula C18H23N5O4S B2686481 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034296-87-0

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No. B2686481
CAS RN: 2034296-87-0
M. Wt: 405.47
InChI Key: LTRCWPSLQCFIRQ-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.
The exact mass of the compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Antimicrobial Activity Compounds structurally similar to (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone have been synthesized and evaluated for their antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives, including compounds analogous to the mentioned chemical, demonstrating variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies Research on compounds with structural similarities has also been conducted to understand molecular interactions with specific receptors. Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions and potential functional implications of these types of compounds (Shim et al., 2002).

Chemical Synthesis and Characterization The chemical synthesis and structural characterization of related compounds have been a subject of research, aiding in the development of new synthetic methods and understanding of their properties. Kumar et al. (2012) synthesized and characterized pyrazoline derivatives, which share structural characteristics with the compound , assessing their antimicrobial activities (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Pharmacological and Bioactive Properties Research into the pharmacological properties and bioactive potential of structurally related compounds is ongoing. Studies have looked into their potential as antitubercular, antifungal, and antitumor agents, contributing to the understanding of their therapeutic potential. For instance, Syed, Ramappa, and Alegaon (2013) synthesized and evaluated imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antitubercular and antifungal activities, which is relevant to the structure of the compound (Syed, Ramappa, & Alegaon, 2013).

properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-20-12-14(17(19-20)27-3)18(24)22-10-8-13(9-11-22)23-16-7-5-4-6-15(16)21(2)28(23,25)26/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRCWPSLQCFIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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